Benzenediazonium, 4-methoxy-, acetate

CAS No.: 50715-68-9

Cat. No.: VC20651094

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50715-68-9 |

|---|---|

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 4-methoxybenzenediazonium;acetate |

| Standard InChI | InChI=1S/C7H7N2O.C2H4O2/c1-10-7-4-2-6(9-8)3-5-7;1-2(3)4/h2-5H,1H3;1H3,(H,3,4)/q+1;/p-1 |

| Standard InChI Key | OFHDFKFZODLICJ-UHFFFAOYSA-M |

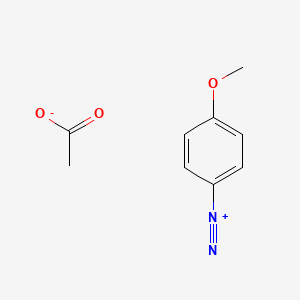

| Canonical SMILES | CC(=O)[O-].COC1=CC=C(C=C1)[N+]#N |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

Benzenediazonium, 4-methoxy-, acetate belongs to the class of diazonium salts, featuring a diazonium functional group (-N₂⁺) attached to a para-methoxy-substituted benzene ring. The acetate anion (CH₃COO⁻) balances the positive charge on the diazonium nitrogen. The IUPAC name for this compound is 4-methoxybenzenediazonium acetate, with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol.

The methoxy group (-OCH₃) at the para position exerts a strong electron-donating effect through resonance, activating the benzene ring toward electrophilic attacks. This electronic configuration stabilizes the diazonium ion and directs incoming electrophiles to specific positions during coupling reactions. X-ray crystallography studies of analogous diazonium salts reveal planar geometries around the diazonium group, with bond lengths consistent with partial double-bond character between nitrogen atoms .

Physicochemical Data

Key physicochemical properties include:

The compound’s instability in aqueous environments arises from the hydrolysis of the diazonium group, yielding phenolic byproducts. This decomposition is accelerated by heat and UV light, necessitating stringent storage conditions .

Synthesis and Purification

Synthetic Pathways

The synthesis of benzenediazonium, 4-methoxy-, acetate typically proceeds via diazotization of 4-methoxyaniline (p-anisidine):

-

Diazotization:

This step is conducted at 0–5°C to minimize premature decomposition. -

Counterion Exchange:

The chloride ion is replaced with acetate using sodium acetate:

Yields exceed 85% when performed under anhydrous conditions.

Purification Techniques

Crude products are purified via recrystallization from ethanol-diethyl ether mixtures. Chromatographic methods (e.g., silica gel) are avoided due to the compound’s thermal instability. Purity is assessed using HPLC, with >98% purity achievable through optimized protocols .

Reaction Mechanisms and Reactivity

Electrophilic Aromatic Substitution

The diazonium group acts as a potent electrophile, participating in coupling reactions with electron-rich aromatics. For example, reaction with resorcinol under basic conditions yields azo dyes:

The methoxy group directs coupling to the para position relative to existing substituents, as demonstrated in studies using ¹H-NMR to track intermediate formation .

Interaction with Dienes

Benzenediazonium salts react with conjugated dienes (e.g., isoprene) via 1,4-addition mechanisms. For benzenediazonium, 4-methoxy-, acetate, this results in aryl and acetoxy groups adding across the diene:

Such reactions proceed under mild conditions (25°C, 1 atm) and are exploited in polymer chemistry.

Industrial and Scientific Applications

Dye Manufacturing

Azo dyes derived from this compound exhibit enhanced lightfastness due to the methoxy group’s electron-donating effects. Commercial dyes like Acid Red 88 incorporate similar structures, with λₘₐₐ values around 500 nm .

Pharmaceutical Intermediates

Derivatives of benzenediazonium, 4-methoxy-, acetate inhibit platelet aggregation by targeting thromboxane A₂ receptors. For instance, hydrazone analogs show IC₅₀ values of 1.2 μM in human platelet assays, rivaling aspirin’s efficacy.

Materials Science

The compound serves as a precursor for conductive polymers. Electropolymerization with pyrrole yields films with conductivities up to 100 S/cm, suitable for antistatic coatings .

Comparison with Related Diazonium Salts

| Compound | Reactivity | Applications | Stability |

|---|---|---|---|

| Benzenediazonium Chloride | High | Azo coupling, Sandmeyer reactions | Low (hygroscopic) |

| 4-Nitrobenzenediazonium | Moderate | Electrophilic substitutions | Moderate |

| 4-Methoxybenzenediazonium Acetate | Moderate-High | Dyes, pharmaceuticals | High (with acetate) |

The acetate counterion enhances stability compared to chloride salts, reducing unintended hydrolysis during storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume